molecular formula C24H19ClN4OS B11046864 10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

Katalognummer B11046864
Molekulargewicht: 447.0 g/mol
InChI-Schlüssel: DPUNRKSAMBTZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one is a complex organic compound that features a unique combination of acridine and triazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Attachment of the Chlorobenzyl Group: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the triazole ring.

    Coupling with Acridinone: The final step involves coupling the triazole derivative with acridinone through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial or anticancer agent. The triazole ring is known for its biological activity, and the acridine moiety can intercalate with DNA, disrupting cellular processes.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or photophysical properties, given the presence of the acridine moiety.

Wirkmechanismus

The mechanism by which 10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one exerts its effects involves multiple pathways:

    DNA Intercalation: The acridine moiety can insert between DNA base pairs, disrupting replication and transcription processes.

    Enzyme Inhibition: The triazole ring can inhibit specific enzymes by binding to their active sites, preventing substrate access.

    Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells by generating ROS, leading to cell damage and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10-(4-methyl-1,2,4-triazol-3-yl)methylacridin-9(10H)-one: Lacks the chlorobenzyl group, resulting in different biological activity.

    5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole:

Uniqueness

The combination of the acridine and triazole moieties in 10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one provides a unique structural framework that enhances its versatility in chemical reactions and its potential for diverse applications in scientific research and industry.

This detailed overview should give you a comprehensive understanding of the compound and its significance

Eigenschaften

Molekularformel

C24H19ClN4OS

Molekulargewicht

447.0 g/mol

IUPAC-Name

10-[[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]acridin-9-one

InChI

InChI=1S/C24H19ClN4OS/c1-28-22(26-27-24(28)31-15-16-7-6-8-17(25)13-16)14-29-20-11-4-2-9-18(20)23(30)19-10-3-5-12-21(19)29/h2-13H,14-15H2,1H3

InChI-Schlüssel

DPUNRKSAMBTZLY-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.